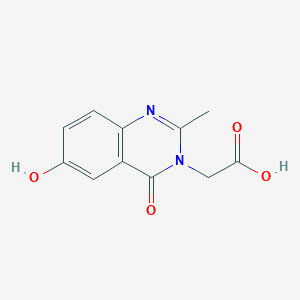![molecular formula C7H6N4O3 B1396393 (7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid CAS No. 1338495-14-9](/img/structure/B1396393.png)
(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Descripción general
Descripción
“(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family . The TP heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities . It has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
In 2021, Pismataro et al. developed efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- or 7-phenyl-2 amino-[1,2,4]-triazolo[1,5-a]pyrimidines, and 2-amino-5 phenyl-[1,2,4]-triazolo[1,5-a]pyrimidin-7-ol using acetic acid, ethanol or DMF at 135 °C .
Molecular Structure Analysis
The TP heterocycle is isoelectronic with that of purines, consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The TP heterocycle has been exploited in various areas of drug design due to its versatility . For example, replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .
Aplicaciones Científicas De Investigación
Antibacterial Activity
1,2,4-triazole-containing hybrids demonstrate promising antibacterial activity against drug-resistant strains of Staphylococcus aureus. These hybrids, including 1,2,4-triazolo[1,5-a]pyrimidine hybrids, act through multiple mechanisms, such as inhibiting DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and maintenance (Li & Zhang, 2021).
Antioxidant Properties
Hydroxy acids, including derivatives similar to the specified compound, are widely utilized for their beneficial effects on the skin, acting as antioxidants and therapeutic agents in cosmetic formulations. These compounds' mechanisms of action and beneficial effects in dermatologic applications like photoaging, acne, and pigmentation disorders have been extensively reviewed (Kornhauser, Coelho, & Hearing, 2010).
Pyrolysis of Polysaccharides
Studies on the pyrolysis of polysaccharides have revealed the formation of various products, including acetic acid, from polysaccharide breakdown. The chemical mechanisms involved in the formation of these products highlight the complex pathways and the influence of structural features on pyrolytic behavior (Ponder & Richards, 1994).
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the specified compound, exhibits a wide range of biological activities, including anticancer, anti-infectious, and anti-inflammatory properties. Its versatility as a building block for drug-like candidates underscores the potential of this scaffold in drug discovery and development (Cherukupalli et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c12-5(13)1-4-2-8-7-9-3-10-11(7)6(4)14/h2-3H,1H2,(H,12,13)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFJBBMNZNLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



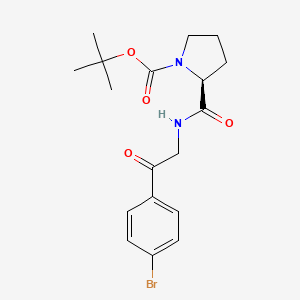
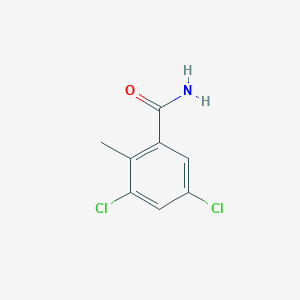
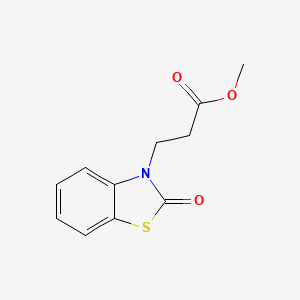
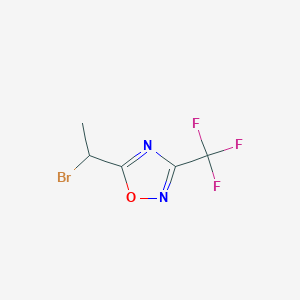
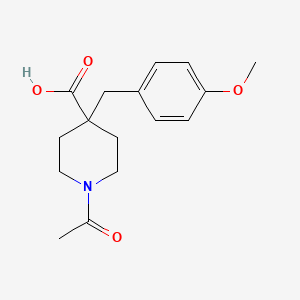
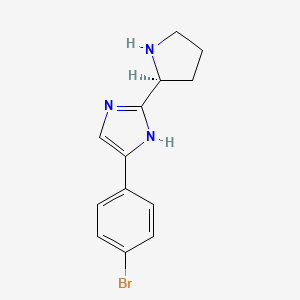
![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396323.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine](/img/structure/B1396324.png)
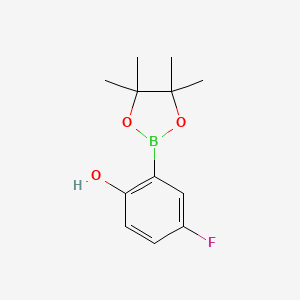
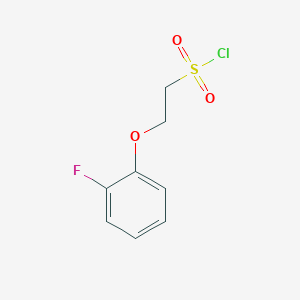
![3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1396327.png)
![7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1396328.png)
![2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol](/img/structure/B1396329.png)
